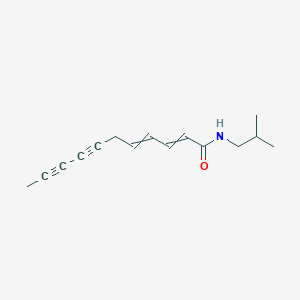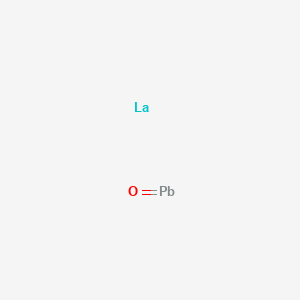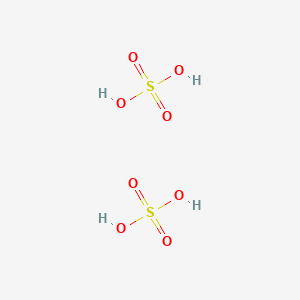
3,5-Diamino-N'-nitro-1H-1,2,4-triazole-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide is a nitrogen-rich compound known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with amino and nitro groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide typically involves the reaction of 3,5-diamino-1,2,4-triazole with nitroisothiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the amino groups on the nitroisothiourea, leading to the formation of the nitroamidino-triazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso-triazole, amino-triazole, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide has several scientific research applications, including:
作用机制
The mechanism of action of 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide involves its interaction with molecular targets such as ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to cytotoxic effects on rapidly dividing cells . This mechanism underlies its potential use as an antitumor agent.
相似化合物的比较
Similar Compounds
3,5-Diamino-1,2,4-triazole: A precursor to 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide, used in similar applications.
3,5-Dinitro-1,2,4-triazole: Another nitrogen-rich compound used in the synthesis of energetic materials.
1,2,4-Triazole: A simpler triazole derivative with applications in material science and as a building block for more complex compounds.
Uniqueness
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide is unique due to its combination of amino and nitro groups on the triazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to inhibit DNA synthesis and its potential use in cancer therapy further distinguish it from other similar compounds.
属性
CAS 编号 |
406672-78-4 |
|---|---|
分子式 |
C3H6N8O2 |
分子量 |
186.13 g/mol |
IUPAC 名称 |
3,5-diamino-N'-nitro-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C3H6N8O2/c4-1-7-2(5)10(8-1)3(6)9-11(12)13/h(H2,6,9)(H4,4,5,7,8) |
InChI 键 |
OQNXKNAAQGGDQN-UHFFFAOYSA-N |
规范 SMILES |
C1(=NN(C(=N1)N)C(=N[N+](=O)[O-])N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)


![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)


![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
